N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins such as ERK2 (Extracellular Signal Regulated Kinase 2). These interactions can lead to various biological effects, including antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and methoxyphenyl-substituted molecules. Examples include:
- N-methyl colchiceinamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-TMP)acetamides .
Uniqueness
N-[(3-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical reactivity and interaction with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O5S/c1-29-16-7-5-6-15(10-16)13-24-21(27)8-3-2-4-9-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h5-7,10-12H,2-4,8-9,13-14H2,1H3,(H,24,27)(H,25,32) |
InChI Key |
FAPZZFHBLAAPST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Origin of Product |
United States |
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